molecular formula C25H21FN6O2 B2908869 7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-40-3

7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2908869
CAS No.: 540504-40-3
M. Wt: 456.481
InChI Key: VLNZNPFYORFUHJ-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes:

  • Pyridin-3-yl at position 2, contributing to π-π stacking and hydrogen-bonding capabilities.
  • N-(2-methoxyphenyl) carboxamide at position 6, which modulates solubility and bioavailability.
  • 5-methyl substitution stabilizes the heterocyclic core.

Triazolopyrimidines are widely explored for therapeutic applications, including kinase inhibition and antimicrobial activity. The fluorine atom in the 2-fluorophenyl group may improve metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-19-11-5-6-12-20(19)34-2)22(17-9-3-4-10-18(17)26)32-25(28-15)30-23(31-32)16-8-7-13-27-14-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNZNPFYORFUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CN=CC=C3)N1)C4=CC=CC=C4F)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include derivatives with variations in aryl substituents, carboxamide groups, or core modifications. Below is a comparative analysis:

Compound Substituents Key Properties Reference
Target Compound 7-(2-Fluorophenyl), 2-(Pyridin-3-yl), N-(2-Methoxyphenyl) Hypothesized enhanced kinase selectivity due to fluorine and pyridine moieties.
7-(2-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(2-Methoxyphenyl), 2-unsubstituted Lower lipophilicity (LogP ~2.1) and reduced kinase inhibition potency.
2-(2-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-(2-Chlorophenyl), 7-(Pyridin-4-yl) Higher molecular weight (472.9 g/mol) and potential halogen-dependent toxicity.
N2-(Benzo[d][1,3]dioxol-5-ylmethyl)-N7-(4-bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine N7-(4-Bromophenyl), N2-(Benzodioxolylmethyl) 80% yield, 182–184°C melting point; moderate antimicrobial activity.
5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-(4-Fluorophenyl), N-(4-Methoxyphenethyl) Synthesized via SNAr reaction; anti-tubercular IC50 = 1.2 µM.

Key Trends:

Substituent Effects on Bioactivity: Fluorine or chlorine at position 7 improves target engagement (e.g., anti-tubercular activity in compound 5h ). Pyridinyl groups at position 2 enhance solubility but may reduce metabolic stability compared to phenyl analogs .

Synthetic Yields :

  • Carboxamide derivatives (e.g., 5j , 5k ) typically exhibit moderate yields (43–56%) due to steric hindrance during cyclization .
  • Halogenated aryl groups (e.g., 4-bromophenyl in 5k ) require harsh coupling conditions, reducing yields .

Thermal Stability :

  • Melting points correlate with substituent polarity: fluorophenyl derivatives (e.g., target compound) show lower melting points (~250°C) than nitro-substituted analogs (e.g., 5j , 319.9–320.8°C) .

Q & A

Basic: What are the common synthetic routes for this compound, and how are yields optimized?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) that assemble the triazolopyrimidine core from precursors like fluorophenyl derivatives, pyridinyl moieties, and carboxamide intermediates . Key steps include:

  • Condensation reactions under reflux in solvents like ethanol or acetonitrile, often catalyzed by bases (e.g., K₂CO₃) or Lewis acids (e.g., ZnCl₂) .
  • Additive-driven protocols (e.g., using urea or thiourea derivatives) to enhance regioselectivity and reduce side products .
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Yield Optimization Strategies:

  • Design of Experiments (DoE) to optimize reaction time, temperature, and stoichiometry. For example, a study on analogous triazolopyrimidines achieved 68–70% yields by varying amine ratios and reflux durations .
  • Microwave-assisted synthesis for faster reaction kinetics (not directly cited but inferred from similar protocols in ).

Basic: What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies substituent environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.1–7.5 ppm) .
    • ¹³C NMR confirms carbonyl (C=O at ~165 ppm) and heterocyclic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 467.2 for C₂₆H₂₃FN₆O₂) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) .

Purity Assessment:

  • HPLC with UV detection (λ = 254 nm) ensures >95% purity, using C18 columns and acetonitrile/water mobile phases .

Basic: How do structural modifications (e.g., substituents) influence bioactivity?

Methodological Answer:

  • Fluorophenyl Group (2-position): Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Pyridin-3-yl Substituent: Facilitates π-π stacking with kinase ATP-binding pockets, as seen in kinase inhibition assays .
  • Methoxyphenyl Carboxamide: Modulates solubility and hydrogen-bonding capacity, critical for target selectivity .

Example SAR Findings:

  • Replacing 2-fluorophenyl with 4-chlorophenyl reduced antiviral activity by 40% in analogous compounds .
  • Methyl groups at position 5 improved thermal stability but reduced solubility in polar solvents .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Comparative Molecular Field Analysis (CoMFA): Maps electrostatic and steric fields to explain divergent bioactivity in analogs. For example, a study on triazolopyrimidines with varying sulfanyl groups showed conflicting IC₅₀ values resolved via 3D-QSAR modeling .
  • Dose-Response Reassessment: Reproduce assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate substituent effects .
  • Crystallography: Resolve binding modes (e.g., X-ray structures of ligand-protein complexes) to validate hypothesized interactions .

Advanced: What in silico methods predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to simulate binding to kinases (e.g., EGFR, CDK2). Key parameters include:
    • Grid boxes centered on ATP-binding sites (20 ų).
    • Scoring functions prioritize hydrogen bonds with hinge regions (e.g., pyridinyl-N interactions) .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen-bond acceptors at positions 6 and 7) using tools like LigandScout .
  • Machine Learning: Train models on ChEMBL bioactivity data to predict off-target effects (e.g., hERG channel inhibition risk) .

Advanced: How to design experiments for SAR studies of analogs?

Methodological Answer:

  • Library Design: Use substitution patterns from and (e.g., varying aryl groups at positions 2 and 7).
  • Synthetic Workflow:
    • Parallel synthesis in 96-well plates for high-throughput screening .
    • DoE-guided optimization (e.g., vary reaction time: 24–72 hrs; temperature: 70–100°C) to maximize diversity .
  • Assay Selection: Prioritize functional assays (e.g., kinase inhibition, cytotoxicity) over binding assays to capture mechanistic nuances .

What pharmacological mechanisms are hypothesized for this compound?

Methodological Answer:

  • Kinase Inhibition: The pyridinyl and triazolopyrimidine core mimics ATP, competitively inhibiting kinases (e.g., JAK2, EGFR) in low-µM ranges .
  • Neuroprotection: Fluorophenyl derivatives reduce neuroinflammation in microglial models by suppressing NF-κB signaling .
  • Antiviral Activity: Triazolopyrimidines interfere with viral polymerase processivity, as shown in RNA virus replication assays .

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